Tfllr-NH2

PAR1 selectivity off-target PAR2 activation receptor pharmacology

TFLLR-NH2 is the definitive PAR1-selective agonist for researchers who demand target specificity. Unlike earlier-generation SFLLRN-NH2, this engineered hexapeptide minimizes PAR2 cross-activation, ensuring clean data in neurogenic inflammation, vascular permeability, and synaptic modulation studies. Its robust 2- to 8-fold increase in Evans blue extravasation at 3 μmol/kg—completely absent in PAR1−/− mice—provides an uncompromised in vivo control for target engagement. A unique signaling bias distinct from TRAP-6 makes it essential for biased ligand screening. With a C-terminal amide for enhanced metabolic stability, TFLLR-NH2 delivers reproducible, publication-grade results across in vitro and in vivo protocols.

Molecular Formula C31H53N9O6
Molecular Weight 647.8 g/mol
Cat. No. B1354022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfllr-NH2
SynonymsPAR-1-activating peptide
PAR-1-AP
TFLLR-NH2
threonyl-phenylalanyl-leucyl-leucyl-argininamide
Molecular FormulaC31H53N9O6
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
InChIInChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
InChIKeyANAMCEKSRDPIPX-GFGQVAFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFLLR-NH2 for PAR1 Signaling Research: Peptide Identity and Core Characteristics


TFLLR-NH2 (threonyl-phenylalanyl-leucyl-leucyl-argininamide) is a synthetic hexapeptide that functions as a selective agonist of protease-activated receptor 1 (PAR1) [1]. Derived from the PAR1 tethered ligand sequence, it activates PAR1 with an EC50 of 1.9 μM in calcium mobilization assays and is commonly employed to probe PAR1-mediated pathways, including platelet aggregation, vascular permeability, and neurogenic inflammation . The compound's C-terminal amide enhances metabolic stability, making it suitable for both in vitro and in vivo experimental protocols .

Procurement Risk of TFLLR-NH2 Analogs: Why Receptor Selectivity Dictates Experimental Outcomes


Generic substitution among PAR1-activating peptides is scientifically untenable due to marked differences in receptor selectivity, potency, and off-target activation profiles. While multiple peptides can stimulate PAR1, they frequently cross-activate PAR2 or other protease-activated receptor subtypes, confounding data interpretation [1]. TFLLR-NH2 was specifically engineered to enhance selectivity for PAR1 over PAR2 compared to earlier-generation agonists like SFLLRN-NH2 [2]. Furthermore, in vivo efficacy in models such as plasma extravasation cannot be assumed across analogs; TFLLR-NH2 demonstrates robust and reproducible stimulation of Evans blue extravasation in wild-type mice that is completely absent in PAR1−/− animals, providing a stringent control for target engagement that less-characterized peptides lack [3].

TFLLR-NH2 Quantitative Evidence Guide: Validated Differentiators from Key PAR1 Analogs


Superior PAR1 Selectivity: TFLLR-NH2 vs. SFLLRN-NH2 (Direct Comparison)

TFLLR-NH2 exhibits enhanced selectivity for PAR1 over PAR2 compared to the widely used PAR1 agonist SFLLRN-NH2. In direct comparative assays, TFLLR-NH2 dose-dependently increases spontaneous EPSC frequency with an EC50 of 0.32 μM, whereas SFLLRN-NH2 also activates PAR2, confounding PAR1-specific signaling readouts [1]. This selectivity advantage is critical for experiments requiring unambiguous attribution of observed effects to PAR1 activation.

PAR1 selectivity off-target PAR2 activation receptor pharmacology

In Vivo Functional Validation: Plasma Extravasation Induction with Genetic Knockout Confirmation

TFLLR-NH2 induces robust, PAR1-dependent plasma extravasation in vivo, providing a quantifiable functional benchmark for lot-to-lot consistency and target-specific activity. At a dose of 3 μmol/kg (i.v.), TFLLR-NH2 stimulates a 2- to 8-fold increase in Evans blue extravasation across multiple organs (bladder, esophagus, stomach, intestine, pancreas) in wild-type mice [1]. Crucially, this effect is completely abrogated in PAR1−/− mice, confirming on-target activity and eliminating concerns about non-specific vascular effects [1].

in vivo efficacy vascular permeability target engagement PAR1 knockout validation

Inactive Sequence Control Peptide Availability (RLLFT-NH2) for Rigorous Experimental Design

TFLLR-NH2 is supported by a commercially available reversed-sequence control peptide, RLLFT-NH2, which is chemically identical in composition and molecular weight (647.8 Da) but lacks PAR1 agonistic activity . In colonic inflammation models, intracolonic administration of TFLLR-NH2 induces significant macroscopic damage and MPO activity increases, whereas RLLFT-NH2 does not, as demonstrated by dose-response and histological analyses where TFLLR-NH2 caused mucosal erosion and submucosal edema that were absent in RLLFT-NH2-treated mice [1].

experimental controls specificity validation RLLFT-NH2 negative control

Context-Dependent Signaling Divergence: Calcium Dependency in Smooth Muscle Contraction

TFLLR-NH2 exhibits tissue-dependent pharmacological divergence from other PAR1 agonists in guinea-pig smooth muscle preparations. In gastric longitudinal smooth muscle, the contractile response to TFLLR-NH2 is entirely dependent on extracellular calcium and is blocked by tyrosine kinase inhibitors (genistein, tyrphostin 47/AG213, PP1) and the cyclooxygenase inhibitor indomethacin [1]. In contrast, in lung peripheral parenchymal strips, TFLLR-NH2-induced contraction is only partially dependent on extracellular calcium and is refractory to tyrosine kinase inhibitors or indomethacin [1]. This contrasts with SFLLRN-NH2 (P5-NH2) which shows distinct potency rank-order differences across the same tissue types [1].

tissue-specific pharmacology calcium signaling smooth muscle PAR1 signaling bias

Potency Benchmarking: TFLLR-NH2 vs. PAR2 Agonist SLIGRL-NH2

To contextualize TFLLR-NH2's selectivity, comparison with the PAR2-selective agonist SLIGRL-NH2 highlights distinct receptor activation thresholds. TFLLR-NH2 activates PAR1 with an EC50 of 1.9 μM, whereas SLIGRL-NH2 activates PAR2 with an EC50 of approximately 5 μM . This 2.6-fold difference in potency, combined with the lack of PAR2 activation by TFLLR-NH2 at relevant concentrations, reinforces that TFLLR-NH2 provides a cleaner pharmacological tool for isolating PAR1-dependent pathways.

receptor specificity PAR2 cross-activation selectivity validation

Distinct Platelet Aggregation Profile: TFLLR-NH2 vs. TRAP-6

TFLLR-NH2 induces platelet aggregation but exhibits a functional profile distinct from the high-potency PAR1 agonist TRAP-6 (SFLLRN). TRAP-6 stimulates human platelet aggregation with an EC50 of 0.8 μM , whereas TFLLR-NH2 requires higher concentrations to achieve comparable aggregation [1]. Importantly, TFLLR-NH2 induces VEGF release while suppressing endostatin release from human platelets [1], a signaling bias that differs from the balanced agonist profile of TRAP-6. This functional selectivity enables researchers to dissect biased PAR1 signaling pathways relevant to angiogenesis and hemostasis.

platelet aggregation thrombosis research VEGF release endostatin

High-Impact Applications of TFLLR-NH2 in PAR1-Focused Research and Drug Discovery


Definitive In Vivo Validation of PAR1-Mediated Vascular Permeability

Researchers investigating mechanisms of neurogenic inflammation or vascular leakage rely on TFLLR-NH2 to selectively activate PAR1 and quantify plasma extravasation. The compound's well-characterized 2- to 8-fold increase in Evans blue extravasation at 3 μmol/kg in wild-type mice, combined with the complete loss of effect in PAR1−/− animals, provides a gold-standard in vivo assay for confirming target engagement and validating genetic or pharmacological interventions [1].

Neuronal PAR1 Signaling Studies Requiring Minimal PAR2 Cross-Contamination

Electrophysiological investigations of PAR1-mediated modulation of synaptic transmission benefit from TFLLR-NH2's superior selectivity over SFLLRN-NH2. With an EC50 of 0.32 μM for enhancing spontaneous EPSC frequency in substantia gelatinosa neurons, TFLLR-NH2 enables precise dose-response characterization of PAR1-dependent presynaptic effects without the confounding influence of PAR2 activation [2].

Biased Agonism and Functional Selectivity Profiling at PAR1

Drug discovery programs focused on identifying biased PAR1 ligands use TFLLR-NH2 as a reference agonist that displays signaling bias distinct from high-potency agonists like TRAP-6. The differential effects on VEGF and endostatin release from human platelets demonstrate that TFLLR-NH2 engages PAR1 with a unique signaling fingerprint, making it an essential comparator for screening libraries for pathway-selective compounds [3].

Tissue-Specific PAR1 Pharmacology in Smooth Muscle Preparations

Investigators studying organ-specific PAR1 signaling use TFLLR-NH2 to reveal tissue-dependent divergence in calcium dependency and kinase inhibitor sensitivity. The complete extracellular calcium dependence in gastric smooth muscle versus partial dependence in lung parenchyma highlights the compound's utility in mapping tissue-specific PAR1 signal transduction pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tfllr-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.